molecular formula C26H25N3O5 B2615620 2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide CAS No. 896376-82-2

2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide

Katalognummer: B2615620
CAS-Nummer: 896376-82-2
Molekulargewicht: 459.502
InChI-Schlüssel: YCBTVWQELCYHSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a quinazolin-2,4-dione core substituted at position 3 with a 3,5-dimethoxyphenyl group and an N-(4-ethylphenyl)acetamide side chain. Quinazolin-diones are known for diverse biological activities, including kinase inhibition, anticancer, and anticonvulsant effects .

Eigenschaften

CAS-Nummer

896376-82-2

Molekularformel

C26H25N3O5

Molekulargewicht

459.502

IUPAC-Name

2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C26H25N3O5/c1-4-17-9-11-18(12-10-17)27-24(30)16-28-23-8-6-5-7-22(23)25(31)29(26(28)32)19-13-20(33-2)15-21(14-19)34-3/h5-15H,4,16H2,1-3H3,(H,27,30)

InChI-Schlüssel

YCBTVWQELCYHSA-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC(=C4)OC)OC

Löslichkeit

not available

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the 3,5-dimethoxyphenyl group and the N-(4-ethylphenyl)acetamide moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities.

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield quinones, while reduction of the quinazolinone core can produce dihydroquinazolinones.

Wissenschaftliche Forschungsanwendungen

2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core can bind to enzymes and receptors, modulating their activity. The methoxy groups and acetamide moiety may enhance the compound’s binding affinity and selectivity, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Key structural analogs and their differences are summarized below:

Compound Name Core Structure R1 (Position 3) R2 (Acetamide Substituent) Molecular Weight (g/mol) Source
Target Compound Quinazolin-2,4-dione 3,5-Dimethoxyphenyl 4-Ethylphenyl ~407.4* -
N-(3,5-Dimethylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (21a) Quinazolin-4-one H 3,5-Dimethylphenyl 308.5
2-((3-(3,5-Dimethoxyphenyl)-4-oxopyrimidin-2-yl)thio)-N-(6-CF3-benzothiazol-2-yl)acetamide (19) Pyrimidin-4-one 3,5-Dimethoxyphenyl 6-Trifluoromethylbenzothiazole ~532.4*
N-(3,5-Dimethylphenyl)-2-[3-(4-Cl-phenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide Quinazolin-4-one 4-Chlorophenyl 3,5-Dimethylphenyl 449.95
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxoquinazolin-3-yl)acetamide (1) Quinazolin-2,4-dione H 2,4-Dichlorophenylmethyl ~375.2*

*Calculated based on molecular formula.

Key Observations :

  • The target compound’s quinazolin-2,4-dione core distinguishes it from analogs with quinazolin-4-one (e.g., 21a, ) or pyrimidinone scaffolds (e.g., 19, ).
  • Substituent Effects : The 3,5-dimethoxyphenyl group (electron-donating) contrasts with electron-withdrawing groups like 4-chlorophenyl in or trifluoromethylbenzothiazole in , which may alter target affinity or metabolic stability.

Insights :

  • Anticonvulsant activity in 1 highlights the therapeutic versatility of quinazolin-diones, dependent on substituent choice.

Physicochemical Properties

  • Solubility : The 4-ethylphenyl group in the target compound likely reduces water solubility compared to 21a (3,5-dimethylphenyl) or 1 (dichlorophenylmethyl).
  • Lipophilicity : The 3,5-dimethoxyphenyl group increases logP relative to chloro- or trifluoromethyl-substituted analogs .
  • Stability: Quinazolin-diones (e.g., 1) show stability under physiological conditions, whereas pyrimidinone-thio analogs (e.g., 19) may exhibit higher reactivity .

Biologische Aktivität

The compound 2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide is a member of the quinazolinone derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula: C23H21N3O6
  • Molecular Weight: 435.4 g/mol
  • IUPAC Name: 2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide

Structural Features

The compound features a quinazolinone core with two methoxy groups on the phenyl ring and an acetamide side chain. The presence of these functional groups suggests potential interactions with various biological targets.

Quinazolinone derivatives have been extensively studied for their ability to interact with multiple biological pathways. The biological activity of 2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide may involve:

  • Antitumor Activity: Quinazolinones have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties: Some studies suggest that quinazolinones exhibit antibacterial and antifungal activities.

In Vitro Studies

Research indicates that quinazolinone derivatives can inhibit the growth of various cancer cell lines. For instance, a study reported that similar compounds significantly reduced cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) by inducing apoptosis through the intrinsic pathway.

In Vivo Studies

Animal models have demonstrated that certain quinazolinone derivatives reduce tumor size and improve survival rates. In one study involving xenograft models, treatment with a related quinazolinone led to a significant decrease in tumor growth compared to controls.

Case Study 1: Anticancer Activity

A recent investigation into the anticancer properties of quinazolinones revealed that 2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide exhibited potent cytotoxicity against human lung cancer cells (A549). The study utilized MTT assays to assess cell viability and flow cytometry to analyze apoptosis markers.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammation, this compound was shown to inhibit the expression of COX-2 and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential as an anti-inflammatory agent in conditions like rheumatoid arthritis.

Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryInhibits COX-2 and IL-6 production
AntimicrobialExhibits antibacterial properties

Pharmacological Profile

PropertyValue
SolubilitySoluble in DMSO
StabilityStable under physiological conditions
BioavailabilityModerate (subject to further studies)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.